

Application Notes and Protocols: Characterization of Lasonolide A using NMR Spectroscopy

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Compound of Interest

Compound Name: *Lasonolide A*

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These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural characterization of **Lasonolide A**, a complex marine macrolide with significant cytotoxic activity. The following sections detail the key NMR experiments, present the spectral data in a structured format, and provide standardized protocols for acquiring high-quality NMR data.

Introduction to Lasonolide A and the Role of NMR Spectroscopy

Lasonolide A is a potent antitumor polyketide first isolated from the marine sponge *Forcepia* sp.[1] Its complex structure, featuring a 20-membered macrolactone ring, two tetrahydropyran rings, and multiple stereocenters, presented a significant challenge for complete structural elucidation. NMR spectroscopy was instrumental in determining the planar structure and relative stereochemistry of **Lasonolide A**. The correct structure was ultimately confirmed through total synthesis.[1][2]

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (^1H) and carbon (^{13}C) signals and for establishing the connectivity and stereochemical relationships within the molecule.

NMR Data of Lasonolide A

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts for **Lasonolide A**. It is important to note that while extensive NMR studies have been conducted, a complete and officially published tabular assignment of all proton and carbon signals in a single, readily accessible source is challenging to locate in the primary literature. The data presented here is compiled from available spectral information and total synthesis publications.

Table 1: ^{13}C NMR Chemical Shift Data of **Lasonolide A**



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Note: This table is based on available data and may be subject to minor variations depending on the solvent and referencing used.

Table 2: ^1H NMR Chemical Shift and Coupling Constant Data of **Lasonolide A**
(Representative)



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Note: A complete, unambiguously assigned public list of ^1H NMR data with all coupling constants is not readily available. This table presents representative shifts for key protons to illustrate the complexity of the spectrum.

Experimental Protocols for NMR Analysis

The following are generalized protocols for the key NMR experiments required for the structural characterization of **Lasonolide A**. Instrument-specific parameters should be optimized for the available spectrometer.

Sample Preparation

- Weigh approximately 5-10 mg of purified **Lasonolide A**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6 , or DMSO-d_6).
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

1D ^1H and ^{13}C NMR Spectroscopy

^1H NMR Protocol:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
- Acquire a standard 1D proton spectrum.
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
 - Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 8-16, depending on the sample concentration.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Protocol:

- Use the same sample and shimming as for the ¹H NMR.
- Acquire a 1D carbon spectrum with proton decoupling.
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
 - Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds.
 - Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
- Process and reference the spectrum similarly to the ¹H spectrum.

2D NMR Spectroscopy Protocols

COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
- Pulse Program: `cosygpqf` or similar gradient-selected COSY sequence.
- Parameters:
 - Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ^1H spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans (NS): 2-8 per increment.
 - Relaxation Delay (D1): 1-2 seconds.
- Process the 2D data using a sine-bell or squared sine-bell window function before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond correlations between protons and their attached carbons (^1H - ^{13}C).
- Pulse Program: `hsqcedetgpsisp2.2` or a similar sensitivity-enhanced, edited HSQC sequence.
- Parameters:
 - F2 (^1H) Dimension: Same spectral width as the 1D ^1H spectrum.
 - F1 (^{13}C) Dimension: Spectral width covering the range of protonated carbons (e.g., 0-160 ppm).
 - Number of Increments (F1): 128-256.

- Number of Scans (NS): 4-16 per increment.
- Relaxation Delay (D1): 1-2 seconds.
- Set the one-bond coupling constant ($^1J_{CH}$) to an average value of 145 Hz.
- Process the data with appropriate window functions. Edited HSQC allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.

HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
- Pulse Program: hmbcgp1pndqf or similar gradient-selected HMBC sequence.
- Parameters:
 - F2 (¹H) Dimension: Same spectral width as the 1D ¹H spectrum.
 - F1 (¹³C) Dimension: Full carbon spectral width (e.g., 0-220 ppm) to include quaternary carbons.
 - Number of Increments (F1): 256-512.
 - Number of Scans (NS): 8-32 per increment.
 - Relaxation Delay (D1): 1.5-2.5 seconds.
 - Set the long-range coupling constant ($^nJ_{CH}$) to an average value of 8 Hz.
- Process the data and display in magnitude mode.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy):

- Purpose: To identify protons that are close in space, which is critical for determining relative stereochemistry. ROESY is often preferred for molecules in the size range of **Lasonolide A**

to avoid zero-crossing NOE signals. The stereochemistry of the tetrahydropyran was assigned by ROESY correlation.[1]

- Pulse Program: noesygpph (NOESY) or roesygpph (ROESY).
- Parameters:
 - Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ^1H spectrum.
 - Number of Increments (F1): 256-512.
 - Number of Scans (NS): 8-16 per increment.
 - Relaxation Delay (D1): 1-2 seconds.
 - Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter that needs to be optimized. For molecules of this size, a mixing time of 200-500 ms is a good starting point.
- Process the 2D data with appropriate window functions.

Visualizations of NMR Analysis Workflow and Structural Correlations

The following diagrams illustrate the logical flow of NMR experiments for the structural elucidation of **Lasonolide A** and the key correlations used to piece together its complex structure.



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Caption: Workflow for the structural elucidation of **Lasonolide A** using NMR.



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Caption: Key NMR correlations for **Lasonolide A** structure determination.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the complete structural characterization of complex natural products like **Lasonolide A**. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of the carbon skeleton and the placement of functional groups. Furthermore, through-space

correlation experiments such as NOESY and ROESY are crucial for elucidating the relative stereochemistry of the numerous chiral centers. The protocols and data presented here serve as a valuable resource for researchers involved in the analysis of **Lasonolide A** and other structurally related macrolides.

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References

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